Fluorescein Alkynylamino-ATP
Description
Significance of Fluorescent Nucleotide Analogs in Biochemical Research
Fluorescent nucleotide analogs are indispensable tools in modern biochemical research. researchgate.net By replacing a natural nucleotide with a fluorescent counterpart, scientists can introduce a light-emitting marker into biological systems without significantly altering the native structure or function. researchgate.net These analogs act as sensitive probes to study the structure, dynamics, and interactions of nucleic acids like DNA and RNA. researchgate.net
Their applications are vast and include:
Enzyme kinetics and mechanism studies: To monitor the activity of polymerases, kinases, and other enzymes that utilize nucleotides as substrates. nih.govresearchgate.net
DNA sequencing and analysis: Fluorescently labeled nucleotides are fundamental to automated DNA sequencing technologies. thermofisher.comnih.gov
Cellular imaging: Visualizing the localization and transport of nucleotides within living cells. lookchem.com
Biomolecular interactions: Studying the binding of proteins and other molecules to nucleic acids. nih.gov
The key advantage of these analogs is their ability to provide real-time, quantitative data with high sensitivity, replacing older, more hazardous techniques like radioactive labeling. bitesizebio.comnih.gov
Foundational Role of Adenosine (B11128) Triphosphate (ATP) in Cellular Processes
Adenosine triphosphate (ATP) is often called the "energy currency" of the cell, playing a central and universal role in the life of all known organisms. nih.govalliedacademies.org It is a nucleoside triphosphate composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. britannica.com The energy required for a vast array of cellular functions is stored in the high-energy bonds linking these phosphate groups. nih.govmetwarebio.com
Key functions of ATP include:
Energy Transfer: The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP) releases energy that drives metabolic reactions, powers muscle contraction, and facilitates the transport of substances across cell membranes. alliedacademies.orgbritannica.com
Signal Transduction: ATP serves as a crucial signaling molecule both inside and outside the cell. nih.govalliedacademies.org Kinases, a major class of enzymes, transfer a phosphate group from ATP to other proteins in a process called phosphorylation, which can activate or deactivate signaling pathways. nih.gov
Biosynthesis: ATP is a fundamental building block for the synthesis of nucleic acids (DNA and RNA). nih.govwikipedia.org It is also essential for the synthesis of proteins and other vital macromolecules. byjus.com
Given its central role, the ability to track ATP and its consumption is critical to understanding cellular health, disease, and the fundamental processes of life.
Historical Context and Evolution of Labeled ATP Analogs for Research
The journey to visualize molecular processes involving nucleotides began with the use of radioactive isotopes. bitesizebio.com In the 1930s, radioactive phosphorus was used to trace metabolic pathways. bitesizebio.com For decades, nucleotides labeled with isotopes like ³²P were the standard for applications such as DNA sequencing and enzyme assays. bitesizebio.comnih.gov While sensitive, this method posed significant safety risks due to the handling of radioactive materials and generated hazardous waste. bitesizebio.com
The advent of fluorescence-based techniques marked a major leap forward. The development of fluorescent dyes that could be attached to nucleotides offered a safer and often more versatile alternative. thermofisher.combitesizebio.com Early fluorescent nucleotide analogs sometimes had bulky dye molecules that could interfere with the biological processes being studied. nih.gov
Subsequent research focused on designing analogs with improved properties. This included:
Linker Technology: The development of linker arms, such as the allylamino or alkynylamino groups, to attach the fluorophore to the nucleotide base. These linkers position the dye away from the parts of the nucleotide that interact with enzymes, minimizing interference. google.comresearchgate.net
Fluorophore Development: The creation of a wide palette of fluorescent dyes with different colors and properties (e.g., BODIPY, Cy dyes, fluorescein) allowed for multi-color experiments. uchicago.eduacs.org
Cleavable Linkers: For applications like sequencing-by-synthesis, cleavable linkers were invented that allow the fluorescent tag to be removed after detection, enabling the next cycle of the reaction. nih.govharvard.edu
This evolution has led to the highly sophisticated and specific probes used today, such as Fluorescein (B123965) Alkynylamino-ATP.
Overview of Fluorescein Alkynylamino-ATP: Design Principles and Research Utility
This compound is a fluorescent nucleotide analog specifically designed for utility in molecular biology. lookchem.combiosynth.com Its design incorporates several key features:
The ATP Core: It retains the essential adenosine triphosphate structure, allowing it to be recognized and used as a substrate by many ATP-dependent enzymes. lookchem.com
The Fluorescein Fluorophore: Fluorescein is a well-characterized and bright fluorescent dye, emitting a green light when excited by a blue light source. iscientific.org Its spectroscopic properties are well-suited for standard fluorescence microscopy and detection systems. biosynth.com
The Alkynylamino Linker: This rigid, triple-bond linker connects the fluorescein dye to the nucleotide base. google.com Its structure is crucial as it creates a defined distance and orientation between the ATP portion and the dye, which is less likely to interfere with enzymatic incorporation compared to more flexible linkers. google.comtandfonline.com
This specific design makes this compound a valuable tool for various research applications. It has been notably used as a substrate for terminal transferase, an enzyme that adds nucleotides to the 3' end of a DNA strand. tandfonline.com This allows for the fluorescent labeling of DNA primers and probes, which are then used in techniques like DNA sequencing and analysis. biosynth.comtandfonline.com The ability to be incorporated by polymerases makes it a useful probe for studying enzyme activity and for the fluorescent labeling of nucleic acids in vitro. tandfonline.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄₁H₄₁N₆O₂₀P₃ | biosynth.comscbt.com |
| Molar Mass | 1030.71 g/mol | biosynth.comscbt.com |
| CAS Number | 185971-89-5 | biosynth.comscbt.com |
| Fluorophore | Fluorescein | biosynth.com |
| Fluorescence (λex) | ~494 nm | iscientific.org |
| Fluorescence (λem) | ~512 nm | iscientific.org |
Structure
2D Structure
Properties
IUPAC Name |
[[(2R,3R,4S,5R)-5-[4-amino-5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N6O20P3/c42-36-33-22(18-47(37(33)46-20-45-36)39-35(52)34(51)31(64-39)19-62-69(58,59)67-70(60,61)66-68(55,56)57)5-4-14-43-32(50)6-2-1-3-13-44-38(53)21-7-10-26-25(15-21)40(54)65-41(26)27-11-8-23(48)16-29(27)63-30-17-24(49)9-12-28(30)41/h7-12,15-18,20,31,34-35,39,48-49,51-52H,1-3,6,13-14,19H2,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t31-,34+,35+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFIASPKHCGSRA-JLRXDUNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)[C@H]5[C@H]([C@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41N6O20P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1030.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of Fluorescein Alkynylamino Atp
Chemical Synthesis Pathways for Alkynylamino-ATP Precursors
Common synthetic strategies involve modifying the adenosine (B11128) base, the ribose sugar, or the phosphate (B84403) chain. One prevalent method is the N6-alkylation of adenosine, which yields N6-propargylamino-ATP. jenabioscience.comresearchgate.net This involves reacting adenosine with a propargyl-containing electrophile. Another approach focuses on modifying the terminal gamma-phosphate of ATP, creating γ-phosphate-alkynyl-ATP analogs. nih.govjenabioscience.com This is often achieved through a two-step process where various amines are first reacted with linkers and then coupled to the ATP molecule. nih.gov The choice of synthetic route depends on the desired application, as the location of the alkyne handle determines its accessibility for subsequent labeling and its potential interference with protein binding sites. For instance, modifications at the N6 position lie within the minor groove of DNA when incorporated, offering a site for specific labeling. researchgate.net
Table 1: Synthesis Strategies for Alkynylamino-ATP Precursors
| Position of Modification | Precursor Compound | Synthetic Approach | Key Features |
|---|---|---|---|
| N6 of Adenine (B156593) Base | N6-propargylamino-ATP | N6-alkylation of adenosine | Modification site lies in the DNA minor groove upon incorporation. |
| Gamma-Phosphate | γ-alkynylamino-ATP | Coupling of an alkynyl-amine to the terminal phosphate | The modification is cleaved during phosphorylation reactions. |
| 2-position of Adenine | 2-propargylamino-dATP | Cross-coupling reactions on 2-iodo-adenosine | Provides an alternative site for modification in the minor groove. acs.org |
Regiospecific Introduction of the Fluorescein (B123965) Moiety: Labeling Chemistries
Once the alkynylamino-ATP precursor is synthesized, the fluorescein fluorophore is attached. Regiospecificity—the precise control over the location of this attachment—is paramount. The most common strategy leverages the amino group introduced in the precursor as a reactive handle. This primary amine can readily react with an amine-reactive derivative of fluorescein, such as fluorescein isothiocyanate (FITC) or a fluorescein N-hydroxysuccinimide (NHS) ester, to form a stable thiourea (B124793) or amide bond, respectively.
This approach ensures that the fluorescein is attached specifically to the end of the alkynylamino linker. The choice of labeling position on the ATP analog (e.g., ribose vs. phosphate) is a critical consideration. For example, labeling at the 3'-position of the ribose moiety has been used to create fluorescent ATP analogs for studying motor proteins like myosin. nih.govacs.org Alternatively, labeling at the gamma-phosphate position creates probes where the fluorescent tag is transferred along with the phosphate by kinases, allowing for the labeling of kinase substrates. nih.govacs.org The inherent bio-orthogonality of the functional groups ensures that the labeling reaction is highly specific, with minimal side reactions involving other parts of the ATP molecule. glenresearch.com
Optimization of Linker Architectures for Fluorescein Alkynylamino-ATP Functionality
The linker connecting the fluorescein fluorophore to the ATP nucleotide is not merely a spacer; its architecture is a key determinant of the probe's functionality. The length, flexibility, and chemical composition of the linker can significantly influence the fluorescence properties of the probe and its ability to be utilized by enzymes. acs.orgnih.gov
Research has shown that systematic variation of the linker can optimize the probe for specific applications. For example, studies on fluorescent ATP analogs for P-loop ATPases demonstrated that changing the linker from an ethylenediamine (B42938) to a propylenediamine base altered the separation between the nucleotide and the fluorophore, which in turn affected the fluorescence signal upon binding to myosin. nih.govacs.org In other studies involving kinase-catalyzed labeling, it was found that both linker length and composition are important for kinase compatibility. nih.gov Analogs with polar, ethylene (B1197577) glycol-based linkers showed higher conversion efficiencies compared to those with all-carbon linkers of similar length. nih.gov Similarly, for aryl-substituted ATP analogs, an eight-atom diamine linker demonstrated the highest efficiency in phosphorylation reactions. nih.gov This optimization process is crucial for designing probes with enhanced fluorescence changes or improved substrate efficiency for specific biological targets. acs.orgbiorxiv.orgnih.gov
Table 2: Impact of Linker Architecture on Fluorescent ATP Analog Properties
| Linker Type | Base Nucleotide | Target Application | Observed Effect | Reference |
|---|---|---|---|---|
| Ethylenediamine vs. Propylenediamine | 3'-amino-3'-deoxyATP | Myosin ATPase | Altered separation between nucleotide and fluorophore, affecting fluorescence signal on binding. | nih.govacs.org |
| Zero-length (direct amide bond) | 3'-amino-3'-deoxyATP | Myosin ATPase | Resulted in a 17-fold fluorescence enhancement upon binding to myosin II. | nih.govacs.org |
| Ethylene glycol vs. All-carbon | γ-phosphate modified ATP | Kinase-catalyzed labeling | Polar ethylene glycol linkers promoted higher conversion efficiencies than all-carbon linkers. | nih.gov |
| Varied chain length | General | Survivin inhibitors | Increasing chain length between an oxygen linker and a phenyl ring was unfavorable for activity. | plos.org |
Advanced Bioconjugation Methodologies Employing the Alkynylamino Group
The terminal alkyne on the this compound serves as a powerful handle for further modification using "click chemistry." This suite of reactions is prized for its high efficiency, specificity, and biocompatibility. acs.orgnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Functionalization
The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.comresearchgate.net This reaction creates a stable triazole linkage between the terminal alkyne of the ATP analog and an azide-modified molecule of interest. researchgate.net CuAAC is characterized by its high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. mdpi.comnih.gov The reaction proceeds under mild, aqueous conditions, making it suitable for complex biomolecules. glenresearch.com In the context of this compound, while the fluorescein is already attached, the alkyne group remains available for CuAAC, enabling the creation of multi-functional probes where a second reporter or a targeting moiety can be added.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Conjugation of this compound
A significant advancement in click chemistry is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a copper catalyst. rsc.orgwikipedia.org Copper can be toxic to living cells, limiting the application of CuAAC in vivo. metabion.com SPAAC overcomes this by using a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. nih.gov The high ring strain of the cyclooctyne allows it to react spontaneously with an azide-functionalized molecule. nih.govfiu.edu For this compound, this means it can be reacted with an azide-modified cyclooctyne derivative in a catalyst-free manner, making it highly suitable for applications in living cells and organisms. rsc.orgsemanticscholar.org This reaction has been effectively used to label biomolecules for in vivo imaging. researchgate.net
Orthogonal Click Chemistries in Multi-Labeled this compound Constructs
Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another. acs.org This principle can be applied to create highly complex, multi-labeled ATP constructs. For instance, a single ATP precursor could be synthesized to contain both a terminal alkyne and another distinct functional group, such as a tetrazine. The alkyne could be used for a CuAAC or SPAAC reaction, while the tetrazine could undergo a separate, orthogonal inverse-electron-demand Diels-Alder reaction with a trans-cyclooctene-modified molecule. semanticscholar.org This allows for the sequential or simultaneous attachment of multiple, different labels to a single ATP molecule. Such strategies have been employed for the dual labeling of oligonucleotides at their 3' and 5' ends, demonstrating the modularity and power of using compatible, yet distinct, click reactions. researchgate.net
Table 3: Comparison of Bioconjugation Methodologies
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Catalyst | Copper(I) | None (Catalyst-free) |
| Biocompatibility | Limited in living systems due to copper toxicity. | High; suitable for live-cell and in vivo applications. |
| Reaction Speed | Generally very fast with catalyst. | Can be slower than CuAAC, but kinetics have improved with new cyclooctynes. |
| Key Advantage | High efficiency and regioselectivity. | Bio-orthogonality in living systems. |
Biochemical and Enzymatic Activity Probing with Fluorescein Alkynylamino Atp
Characterization of Fluorescein (B123965) Alkynylamino-ATP as an Enzymatic Substrate
Fluorescein Alkynylamino-ATP is a fluorescent analog of adenosine (B11128) triphosphate (ATP) utilized in various biochemical and molecular biology applications. Its utility stems from the fluorescein moiety, which allows for direct visualization of the molecule, and the alkynylamino linker, which connects the fluorophore to the nucleotide base. This section delves into the characterization of this compound as a substrate for various enzymatic reactions, focusing on its incorporation and hydrolysis, kinetic parameters of interaction with enzymes, and its specificity in diverse enzymatic systems.
Assessment of Enzyme-Mediated ATP Analog Incorporation and Hydrolysis
The enzymatic incorporation of this compound into nucleic acids is a fundamental process that relies on the ability of polymerases to recognize and utilize this modified nucleotide. DNA and RNA polymerases catalyze the formation of phosphodiester bonds between the incoming nucleotide and the growing nucleic acid chain. This process inherently involves the hydrolysis of the triphosphate chain of the nucleotide analog, releasing pyrophosphate and providing the energy for the reaction.
The incorporation of fluorescently labeled nucleotides, such as this compound, has been demonstrated in numerous studies. The efficiency of this incorporation is dependent on several factors, including the specific polymerase used, the nature of the fluorophore, and the linker attaching the fluorophore to the nucleotide. For instance, some DNA polymerases exhibit discrimination against bulky fluorescent labels, which can affect the rate and fidelity of nucleic acid synthesis.
While direct studies focusing solely on the hydrolysis kinetics of the triphosphate group of this compound are not extensively detailed in publicly available literature, the successful incorporation of this analog into DNA and RNA by various polymerases serves as indirect evidence of efficient enzyme-mediated hydrolysis of its pyrophosphate group. The general mechanism of polymerase action involves the nucleophilic attack of the 3'-hydroxyl group of the primer on the α-phosphate of the incoming nucleotide triphosphate, leading to the release of pyrophosphate. The presence of the fluorescein and alkynylamino group can sterically hinder the enzyme's active site, potentially affecting the rate of this hydrolysis and subsequent incorporation.
The hydrolysis of the fluorescein moiety itself from the nucleotide is not the primary enzymatic reaction in the context of nucleic acid synthesis. However, the stability of the entire molecule, including the fluorescent tag, is crucial for its application as a tracer. The yellow-green fluorescence of fluorescein is a key feature for its detection in various assays mdpi.com.
Kinetic Analysis of Enzyme-Fluorescein Alkynylamino-ATP Interactions
The interaction between an enzyme and its substrate can be quantitatively described by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the catalytic process. For this compound, determining these kinetic parameters is crucial for understanding how its structural modifications affect its interaction with enzymes compared to the natural substrate, ATP.
Methods such as total internal reflection fluorescence microscopy (TIRF) have been developed for the rapid and automated measurement of the incorporation kinetics of fluorescently labeled nucleotides by DNA polymerases nih.gov. These techniques allow for real-time monitoring of the incorporation events, from which kinetic parameters can be derived.
A new mathematical formalism has been developed to calculate the kcat/KM ratio from enzyme kinetics measured at substrate concentrations much lower than KM, which can be particularly useful for high-affinity fluorescent substrates nih.gov. Fluorescence competition assays can also be employed to determine the dissociation constant (KD) for the binding of non-fluorescent ligands by observing their displacement of a fluorescent analog nih.govresearchgate.net.
Table 1: Factors Influencing the Kinetic Parameters of this compound Incorporation
| Factor | Description | Potential Impact on Kinetics |
| Enzyme Type | Different polymerases (e.g., DNA polymerase, RNA polymerase, TdT) have distinct active site structures. | Affects the affinity (Km) and catalytic efficiency (kcat) of incorporation. |
| Fluorophore | The size and chemical nature of the fluorescein molecule. | Can cause steric hindrance, potentially increasing Km and decreasing kcat. |
| Linker Arm | The alkynylamino linker connecting the fluorescein to the ATP molecule. | The length and flexibility of the linker can influence the positioning of the fluorophore and its interaction with the enzyme. |
| Template Sequence | The nucleic acid sequence opposite to where the analog is being incorporated. | Can affect the overall rate of polymerase progression and thus the apparent kinetics of incorporation. |
| Reaction Conditions | pH, temperature, and concentration of divalent cations (e.g., Mg2+, Mn2+). | Can significantly impact enzyme activity and the stability of the enzyme-substrate complex. |
Substrate Specificity Studies of this compound in Diverse Enzymatic Systems
Substrate specificity is a critical aspect of enzyme function, ensuring that the correct nucleotide is incorporated into a growing nucleic acid chain. The introduction of a modification like the fluorescein alkynylamino group to ATP can alter its recognition by enzymes.
Studies have shown that the incorporation of fluorescent nucleotides is highly dependent on the specific DNA polymerase being used nih.gov. Some polymerases are more "promiscuous" and can accommodate a wider range of modified nucleotides, while others are more stringent. For example, Taq and Vent exo DNA polymerases have been found to be more efficient at incorporating a variety of fluorescently labeled nucleotides compared to other polymerases nih.gov.
The development of mutant DNA polymerases has been a significant advancement in overcoming the discriminatory effects of some enzymes against modified nucleotides. Embodiments of mutant DNA polymerases have been engineered to exhibit reduced discrimination against nucleotides labeled with fluorescein-type dyes, particularly those joined to the nucleotide base by an alkynylamino-type linker google.com. These engineered enzymes have improved incorporation efficiency for such analogs.
In the context of RNA synthesis, the incorporation of fluorescent ribonucleotide analogs has also been studied. For instance, the fluorescent ribonucleotide analogue tCTP has been shown to be incorporated by T7 RNA polymerase nih.gov. While this is a different nucleotide, it demonstrates the principle that RNA polymerases can also utilize modified substrates.
The specificity of this compound is not limited to polymerases. Other ATP-utilizing enzymes could potentially recognize this analog, although its efficiency as a substrate would likely vary depending on the steric constraints of the enzyme's active site. Competition assays, where this compound competes with natural ATP for binding to an enzyme, can be a valuable tool to assess its relative affinity and specificity for different enzymes.
Applications in Nucleic Acid Enzymology
The unique properties of this compound make it a valuable tool for probing the activity of enzymes involved in nucleic acid metabolism. Its fluorescent tag allows for the direct detection of labeled nucleic acids, facilitating a variety of applications in molecular biology and enzymology.
Terminal Deoxynucleotidyl Transferase (TdT)-Catalyzed Labeling of Oligonucleotides with this compound
Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule nih.gov. This unique activity makes TdT an ideal enzyme for the 3'-end labeling of oligonucleotides.
TdT can incorporate a variety of modified nucleotides, including those labeled with fluorophores such as fluorescein. The use of fluorescein-labeled ddNTPs (dideoxynucleoside triphosphates), such as a fluorescein-labeled ddATP, allows for the addition of a single fluorescent molecule to the 3' end of an oligonucleotide, as the absence of a 3'-hydroxyl group on the ddNTP prevents further extension nih.gov. Alternatively, using fluorescein-labeled dNTPs in a "tailing" reaction can result in the addition of multiple fluorescent nucleotides to the 3' end nih.gov. The length of this tail can be controlled by adjusting the ratio of labeled to unlabeled dNTPs in the reaction mixture nih.gov.
The efficiency of TdT-catalyzed labeling can be influenced by the nature of the fluorescent dye and the nucleotide to which it is attached. For instance, a comparison of different fluorescently labeled nucleotides as TdT substrates for 3'-end labeling of an array of hexamer probes found that Cy5-UTP showed minimal bias toward probe base composition . While this study did not specifically use this compound, it highlights the importance of evaluating the substrate properties of different fluorescent nucleotides for specific applications.
The labeling of oligonucleotide probes with fluorescein-labeled nucleotides is a well-established technique that can be monitored for the incorporation of the fluorescent label nih.gov. These fluorescently labeled probes have numerous applications, including in situ hybridization and flow cytometry.
Table 2: TdT-Catalyzed Labeling of Oligonucleotides
| Parameter | Description |
| Enzyme | Terminal Deoxynucleotidyl Transferase (TdT) |
| Substrate | This compound (or other fluorescein-labeled dNTPs/ddNTPs) |
| Acceptor | Single-stranded DNA or oligonucleotides with a free 3'-hydroxyl group |
| Reaction | Template-independent addition of the fluorescent nucleotide to the 3' end of the acceptor DNA |
| Applications | 3'-end labeling of DNA probes, TUNEL assays for apoptosis detection |
Polymerase-Mediated Incorporation of this compound in DNA and RNA Synthesis
DNA and RNA polymerases can incorporate this compound into growing nucleic acid chains during template-dependent synthesis. This allows for the generation of fluorescently labeled DNA and RNA molecules that can be used in a wide range of applications, including DNA sequencing, PCR, and fluorescence in situ hybridization (FISH).
The efficiency of incorporation of nucleobase-modified nucleotides by DNA polymerases is often lower than that of their natural counterparts bmc-rm.org. The bulky fluorescein group can cause steric hindrance within the active site of the polymerase, leading to reduced incorporation efficiency and potentially truncated products, especially in PCR bmc-rm.org. However, as mentioned previously, some polymerases are more tolerant of modified substrates, and engineered polymerases have been developed to improve the incorporation of fluorescently labeled nucleotides google.comnih.gov.
For RNA synthesis, T7 RNA polymerase is commonly used for in vitro transcription to produce large quantities of RNA. Kits are commercially available that utilize fluorescein-labeled UTP for the production of randomly fluorescein-modified RNA probes jenabioscience.com. While this uses a different nucleotide base, it demonstrates the feasibility of incorporating fluorescein-labeled nucleotides into RNA transcripts. Studies have also shown that T7 RNA polymerase can incorporate other modified adenosine analogs into RNA, suggesting that this compound could also serve as a substrate, although its efficiency would need to be empirically determined nih.govresearchgate.net.
The fidelity of DNA synthesis, which is the accuracy of nucleotide incorporation, is a critical consideration when using modified nucleotides. The presence of a bulky fluorescent label can potentially interfere with the proper base pairing, leading to an increased error rate. Therefore, for applications that require high sequence accuracy, it is important to use high-fidelity DNA polymerases that have proofreading activity neb.com.
Methodologies for DNA Sequencing and Genotyping Using this compound Labeled Primers
This compound is a fluorescently labeled nucleotide analog that can be incorporated into DNA strands during synthesis, making it a valuable tool for various molecular biology applications, including DNA sequencing and genotyping. The fluorescein moiety provides a detectable signal, while the alkynylamino linker arm offers a point of attachment for the fluorophore without significantly disrupting the nucleotide's ability to be recognized by DNA polymerases.
Methodologies employing primers labeled with fluorescent compounds like this compound are foundational to automated DNA sequencing. In these methods, a primer labeled with a fluorescent dye is used to initiate the sequencing reaction. As the DNA polymerase extends the primer, the resulting DNA fragments are fluorescently tagged. These fragments can then be separated by size using capillary electrophoresis and detected by a laser, allowing for the determination of the DNA sequence.
While specific research detailing the use of this compound in mainstream, high-throughput sequencing-by-synthesis platforms is not extensively documented in peer-reviewed literature, its properties are analogous to other fluorescently labeled nucleotides used in such applications. For instance, photocleavable fluorescent nucleotides, where the fluorophore can be removed after detection, are utilized in some sequencing-by-synthesis approaches to allow for sequential nucleotide addition and detection without signal interference from previously incorporated nucleotides.
In the context of genotyping, particularly for single nucleotide polymorphism (SNP) detection, fluorescently labeled primers and nucleotides play a crucial role. One such technique is fluorescence polarization (FP). In FP-based genotyping, a primer labeled with a fluorescent molecule is extended by a single base complementary to the SNP. The change in the polarization of the fluorescence upon primer extension can be measured to determine the genotype. While studies specifically mentioning this compound in this context are limited, the principle of using fluorescently labeled nucleotides is well-established.
Gene Expression Profiling and Nucleic Acid Detection Assays
Fluorescently labeled nucleotides are integral to various assays for gene expression profiling and the detection of specific nucleic acid sequences. These methods often rely on the high sensitivity and specificity afforded by fluorescence detection.
In gene expression analysis, techniques such as microarray analysis and fluorescence-activated cell sorting (FACS) can utilize fluorescently labeled nucleic acids. For instance, in microarray analysis, cDNA synthesized from mRNA can be labeled with fluorescent nucleotides. The labeled cDNA is then hybridized to a microarray chip containing probes for thousands of genes, and the fluorescence intensity at each spot is proportional to the level of gene expression. Similarly, FACS can be used to sort cells based on the expression of fluorescent reporter genes or after staining with fluorescent probes, allowing for the analysis of gene expression in specific cell populations.
Nucleic acid detection assays, such as quantitative PCR (qPCR) and lateral flow assays, also frequently employ fluorescence. In qPCR, fluorescent probes or dyes are used to monitor the amplification of a target DNA sequence in real-time. In nucleic acid lateral flow assays (NALFAs), a fluorescently labeled probe can be used to detect the presence of a specific DNA or RNA sequence in a sample, offering a rapid and portable diagnostic tool.
While the direct application of this compound in these specific high-throughput methods is not extensively detailed in published research, its characteristics as a fluorescent ATP analog suggest its potential utility in these and other fluorescence-based nucleic acid detection and quantification techniques.
Investigations of Protein-Nucleotide Interactions
Fluorescent ATP analogs are powerful tools for studying the interactions between ATP and ATP-binding proteins, such as kinases and ATPases. These analogs, which have environmentally sensitive fluorophores, can provide insights into binding events, conformational changes, and enzymatic activity.
Binding Site Characterization of ATP-Binding Proteins Utilizing this compound
Characterizing the ATP-binding site of a protein is crucial for understanding its function and for the design of specific inhibitors. Fluorescent ATP analogs can be used to probe the environment of the binding pocket. When a fluorescent ATP analog like this compound binds to the often hydrophobic ATP-binding pocket of a protein, the fluorescence properties of the fluorescein moiety, such as its intensity and emission wavelength, can change.
This change in fluorescence provides a signal that can be used to monitor the binding event. For example, an increase in fluorescence intensity and a blue shift in the emission maximum are often observed when a fluorescent ATP analog moves from a polar aqueous environment to the nonpolar environment of a protein's binding site. By titrating the protein with the fluorescent ATP analog and monitoring the fluorescence change, one can characterize the binding interaction.
Competition assays can also be performed to determine the specificity of the binding site. In these experiments, the displacement of the fluorescent ATP analog from the binding pocket by unlabeled ATP or other nucleotides is monitored by the decrease in the fluorescence signal. This allows for the determination of the relative affinities of different nucleotides for the binding site.
Quantification of Binding Affinity via Fluorescence-Based Assays with this compound
Fluorescence-based assays provide a sensitive and quantitative method for determining the binding affinity (typically expressed as the dissociation constant, Kd) between a protein and a ligand. When using a fluorescent ATP analog such as this compound, the change in fluorescence upon binding to a protein can be measured at different concentrations of the ligand.
By plotting the change in fluorescence against the concentration of the fluorescent ATP analog, a binding curve can be generated. This curve can then be fitted to a binding equation (e.g., the Hill equation) to determine the Kd value. A lower Kd value indicates a higher binding affinity.
Table 1: Illustrative Binding Affinity Data for a Fluorescent ATP Analog with a Protein Kinase
| Fluorescent ATP Analog Concentration (µM) | Change in Fluorescence (Arbitrary Units) |
| 0.1 | 10.2 |
| 0.2 | 20.1 |
| 0.5 | 45.5 |
| 1.0 | 75.3 |
| 2.0 | 95.8 |
| 5.0 | 115.4 |
| 10.0 | 120.1 |
Probing Conformational Changes in Proteins Upon this compound Binding
The binding of ATP to many proteins induces conformational changes that are essential for their biological activity. These structural rearrangements can be studied using fluorescence-based techniques, including Fluorescence Resonance Energy Transfer (FRET).
If a protein is labeled with two different fluorophores, a donor and an acceptor, the binding of a ligand like this compound can alter the distance or orientation between these two fluorophores. This change can be detected as a change in the FRET efficiency. For this to be a viable method with this compound, the fluorescein would act as one of the FRET pairs, and another fluorophore would need to be introduced into the protein.
Alternatively, changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon binding of a fluorescent ATP analog can also provide information about conformational changes. The binding event can alter the local environment of the tryptophan residues, leading to a change in their fluorescence properties.
Furthermore, the fluorescence lifetime and anisotropy of the bound fluorescent ATP analog can be sensitive to conformational changes in the protein. A change in the protein's structure can alter the mobility of the bound fluorophore, which can be detected by changes in these fluorescence parameters. These advanced fluorescence techniques can provide dynamic information about the protein's conformational landscape in the presence of its nucleotide ligand.
Advanced Spectroscopic and Imaging Approaches with Fluorescein Alkynylamino Atp
Fluorescence Resonance Energy Transfer (FRET) Applications
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a valuable tool for measuring molecular proximity. In the context of ATP hydrolysis, FRET can be used to monitor the conformational changes in enzymes or the cleavage of ATP analogs.
Real-time Monitoring of ATP Hydrolysis and Enzymatic Turnover via FRET
Monitoring ATP hydrolysis in real-time provides crucial insights into the kinetics and mechanisms of a vast array of enzymes. FRET-based assays for ATP hydrolysis typically involve an ATP analog labeled with a donor and an acceptor fluorophore. Upon enzymatic cleavage of the phosphate (B84403) chain, the donor and acceptor are separated, leading to a measurable change in the FRET signal. This change can be correlated with the rate of ATP hydrolysis and enzymatic turnover. However, specific studies detailing the use of Fluorescein (B123965) Alkynylamino-ATP as a FRET probe for real-time monitoring of ATP hydrolysis and enzymatic turnover are not available in the scientific literature.
Design and Implementation of Intramolecular and Intermolecular FRET Probes Incorporating Fluorescein Alkynylamino-ATP
FRET probes can be designed in two primary configurations: intramolecular and intermolecular. Intramolecular FRET probes contain both the donor and acceptor fluorophores on the same molecule, allowing for the study of conformational changes within that molecule. Intermolecular FRET probes involve separate donor- and acceptor-labeled molecules, which are used to study the association and dissociation of these molecules. The design of such probes using ATP analogs is a common strategy in cellular biology. Despite the theoretical potential for this compound to be incorporated into such probes, there are no published reports on the specific design, synthesis, or implementation of either intramolecular or intermolecular FRET probes featuring this compound.
Analysis of Macromolecular Dynamics and Interactions Using FRET with this compound
FRET is a widely used tool for analyzing the dynamics and interactions of macromolecules such as proteins and nucleic acids. By labeling interacting partners with a FRET pair, researchers can obtain information about binding events, conformational changes, and the assembly of macromolecular complexes. While fluorescently labeled nucleotides are often employed in these studies, for instance, to probe the interactions of ATP-binding proteins, there is no specific research available that describes the use of this compound for the analysis of macromolecular dynamics and interactions via FRET.
Development and Application of Fluorescent Biosensors for ATP Dynamics
Fluorescent biosensors are essential tools for visualizing the spatiotemporal dynamics of molecules like ATP within living cells. These sensors are designed to exhibit a change in their fluorescent properties upon binding to the target molecule, allowing for the real-time tracking of its concentration and localization.
Genetically Encoded Fluorescent ATP Biosensors for Live-Cell Imaging
Genetically encoded biosensors are proteins that are engineered to be fluorescent and to change their fluorescence in response to a specific analyte. For ATP, these biosensors are often based on ATP-binding protein domains fused to fluorescent proteins. These sensors can be expressed directly in cells, enabling targeted and non-invasive imaging of ATP dynamics in different cellular compartments. The development of such biosensors is an active area of research, but there is no indication in the literature that this compound, as a small molecule, has been utilized in the design or function of genetically encoded fluorescent ATP biosensors.
Small Molecule-Based Fluorescent Probes for ATP Detection
Small molecule-based fluorescent probes offer an alternative to genetically encoded biosensors for ATP detection. These probes are typically synthetic molecules designed to selectively bind ATP and report this binding through a change in fluorescence. The design of these probes often involves a recognition motif for ATP coupled to a fluorophore. Although this compound is itself a fluorescent small molecule, there are no published studies that describe its development or application as a standalone fluorescent probe for the detection of ATP dynamics in the manner of a biosensor.
Spatiotemporal Resolution of ATP Concentration and Distribution in Subcellular Compartments
The visualization of ATP dynamics within living cells is crucial for understanding cellular bioenergetics and signaling. Fluorescent ATP analogs are instrumental in achieving high spatiotemporal resolution of ATP concentration and distribution in various subcellular compartments, such as mitochondria, the nucleus, and the cytoplasm. These probes allow researchers to monitor real-time changes in ATP levels in response to cellular activities or external stimuli.
Single-Molecule Fluorescence Spectroscopy for Mechanistic Insights
Single-molecule fluorescence spectroscopy offers unprecedented detail in the study of biomolecular interactions and dynamics. By observing individual molecules, researchers can uncover heterogeneous behaviors and transient intermediates that are obscured in ensemble measurements.
Elucidating Individual Enzymatic Cycles with this compound
Fluorescently labeled nucleotides are pivotal in single-molecule studies of ATP-dependent enzymes, such as kinases, phosphatases, and motor proteins. These analogs allow for the direct observation of ATP binding, hydrolysis, and product release, providing a step-by-step view of the enzymatic cycle.
Although this compound is designed for such applications, specific studies employing this particular analog to elucidate individual enzymatic cycles at the single-molecule level have not been extensively published. The general approach involves immobilizing an enzyme of interest and monitoring the fluorescence signal as the labeled ATP analog interacts with it. Changes in fluorescence intensity, lifetime, or polarization can be correlated with specific steps in the catalytic cycle.
Characterization of Transient States in ATP-Dependent Processes
Many ATP-dependent processes involve short-lived, transient conformational states that are critical for their function. Single-molecule techniques are particularly powerful for capturing these fleeting events. A fluorescent ATP analog like this compound could serve as a reporter, where its fluorescence properties are sensitive to the conformational state of the enzyme to which it is bound. This would allow for the characterization of the kinetics and thermodynamics of these transient states. To date, detailed studies specifically utilizing this compound for this purpose are not prominent in the literature.
Advanced Microscopy Techniques
Advanced microscopy techniques, including confocal and super-resolution imaging, are essential for visualizing the subcellular localization and dynamics of molecules with high precision.
Confocal Microscopy for Cellular Localization Studies of this compound Derivatives
Confocal microscopy provides excellent optical sectioning capabilities, enabling the three-dimensional localization of fluorescent probes within cells. This compound, with its fluorescein moiety, is well-suited for confocal imaging. It can be used to study the localization of ATP-binding proteins or to monitor the accumulation of the analog in specific cellular regions. While the compound is commercially available for research purposes, including cellular imaging, published studies detailing the specific cellular localization of this compound derivatives are limited. lookchem.com The general methodology would involve introducing the compound to cells and imaging its distribution, potentially in co-localization studies with other fluorescently tagged cellular components.
Super-Resolution Imaging of ATP-Related Nanostructures
Super-resolution microscopy techniques, such as STORM and PALM, have broken the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale. Fluorescently labeled ATP analogs can be used to image the nanoscale organization of ATP-dependent molecular machines or ATP-rich cellular nanodomains. The alkynyl group on this compound offers a potential handle for click chemistry, allowing for the attachment of photoswitchable dyes suitable for super-resolution imaging. However, there is a lack of specific research demonstrating the use of this compound in super-resolution imaging of ATP-related nanostructures.
Established Research Application: DNA Sequencing
A notable application of this compound has been in the field of molecular biology, specifically for the 3'-terminal labeling of DNA sequencing primers. uni-freiburg.de In a study published in BioTechniques, researchers demonstrated that terminal deoxynucleotidyltransferase could efficiently catalyze the addition of this compound to the 3' end of an oligonucleotide. uni-freiburg.de This post-synthetic labeling method creates fluorescently tagged primers suitable for automated DNA sequence analysis. The study found that under certain conditions, this analog could lead to the addition of more than one nucleotide, a factor to be considered in experimental design. uni-freiburg.de The quality of the DNA sequence data obtained using primers labeled with this compound was shown to be comparable to that from primers with a 5'-terminal fluorescein label. uni-freiburg.de
| Parameter | Data |
| IUPAC Name | N-[6-[[3-[4-Amino-7-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propynyl]amino]-6-oxohexyl]-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxamide |
| CAS Number | 185971-89-5 |
| Molecular Formula | C41H41N6O20P3 |
| Molecular Weight | 1030.71 g/mol |
| Fluorescent Moiety | Fluorescein |
| Reactive Group | Alkynylamino |
Structural Biology Investigations Enabled by Fluorescein Alkynylamino Atp
Elucidation of Enzyme-Fluorescein Alkynylamino-ATP Complex Structures
The determination of the three-dimensional structure of an enzyme in complex with its substrate or an analog is fundamental to understanding its mechanism of action. X-ray crystallography is a powerful technique used to elucidate these structures at atomic resolution. While specific crystal structures of enzymes in complex with Fluorescein (B123965) Alkynylamino-ATP are not readily found in public databases, the use of other fluorescent ATP analogs has been documented.
For instance, 2',3'-O-(2,4,6-trinitrophenyl)adenosine triphosphate (TNP-ATP) is a fluorescent ATP analog that has been utilized in X-ray crystallography to determine the binding constants of substrates to crystallized proteins. mdpi.com The binding of TNP-ATP to a protein can induce a significant change in its fluorescence, which can be used to confirm binding and assess the functional state of the enzyme within the crystal. elifesciences.orgmdpi.com This approach allows researchers to gain insights into the structural basis of ATP recognition and binding.
The general principle involves co-crystallizing the target enzyme with the fluorescent ATP analog or soaking the analog into pre-formed crystals of the apo-enzyme. The resulting electron density map can then reveal the precise interactions between the analog and the amino acid residues in the enzyme's active site. Such studies provide valuable information on the conformational changes that occur upon nucleotide binding. frontiersin.org
Crystallographic Studies of Proteins in Complex with Fluorescein Alkynylamino-ATP Analogs
A variety of fluorescently labeled ATP analogs have been synthesized and used in structural and kinetic studies of ATPases and other ATP-binding proteins. nih.gov These analogs often have the fluorophore attached to the ribose moiety or the adenine (B156593) base. The choice of the analog and the position of the fluorophore are critical, as they can influence the biochemical properties and the binding affinity to the enzyme. nih.gov
One common strategy is to use non-hydrolyzable ATP analogs to trap the enzyme in a specific conformational state. For structural studies, analogs that mimic the pre-hydrolytic, transition, or post-hydrolytic states of ATP are particularly useful. researchgate.net The table below summarizes some fluorescent ATP analogs and other non-hydrolyzable analogs used in structural biology.
| Analog Type | Example Compound | Application in Structural Biology |
| Fluorescent Analogs | 2',3'-O-(2,4,6-trinitrophenyl)adenosine triphosphate (TNP-ATP) | Used in fluorescence spectroscopy and X-ray crystallography to study ATP-binding proteins. mdpi.comcreative-biostructure.com |
| N-methylanthraniloyl-ATP (MANT-ATP) | Employed in kinetic and structural studies of ATPases like myosin and kinesin. nih.govuni-muenchen.de | |
| BODIPY FL GTP-γ-S | Used for fluorescence polarization-based assays of GTP-binding proteins. nih.gov | |
| Non-hydrolyzable Analogs (Pre-hydrolytic state mimics) | Adenylyl-imidodiphosphate (AMP-PNP) | Widely used in X-ray crystallography and cryo-EM to trap enzymes in the ATP-bound state. researchgate.net |
| Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PCP) | Another non-hydrolyzable analog for structural studies. researchgate.net | |
| Adenosine 5'-[γ-thio]triphosphate (ATP-γ-S) | Used to mimic the pre-hydrolytic state in structural and functional studies. researchgate.net | |
| Transition State Analogs | ADP:AlFx | Mimics the transition state of ATP hydrolysis and is used in crystallographic studies. researchgate.net |
| ADP:Vanadate (ADP:Vi) | Used to trap enzymes in a transition-state-like conformation. researchgate.net |
These analogs have been instrumental in determining the crystal structures of numerous ATP-binding proteins, including kinases, helicases, and ABC transporters, providing insights into their mechanisms. frontiersin.orgresearchgate.netnih.gov
Cryo-Electron Microscopy (Cryo-EM) Applications for Labeled Macromolecular Assemblies
Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the structure of large macromolecular complexes at near-atomic resolution. nih.gov The use of fluorescent probes in conjunction with cryo-EM, a technique known as correlative light and electron microscopy (CLEM), allows for the localization of specific proteins or complexes within a cell before high-resolution imaging. biorxiv.org
While there are no specific reports detailing the use of this compound in cryo-EM studies, the principle of using fluorescent labels is well-established. oup.com Proteins can be tagged with fluorescent probes, including those that bind to specific sites like an ATP-binding pocket. creative-biostructure.com This can help in identifying and localizing the protein of interest on the cryo-EM grid. oup.com
The general workflow for such an experiment would involve:
Labeling the macromolecular assembly with a fluorescent probe, such as a fluorescent ATP analog.
Identifying the location of the labeled complexes on the grid using cryo-fluorescence microscopy.
Acquiring high-resolution cryo-EM data at the identified locations.
This approach is particularly powerful for studying heterogeneous samples or for locating low-abundance complexes within a cellular context. elifesciences.orgnih.gov The development of new fluorescent probes and labeling strategies continues to expand the capabilities of cryo-EM. elifesciences.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of this compound and its Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of proteins and their complexes in solution. nih.gov It can provide information on conformational changes, ligand binding, and the dynamics of molecules over a wide range of timescales. pnas.org
Although specific NMR studies on this compound are not available in the literature, NMR has been extensively used to study the interactions of other ATP analogs with proteins. nih.gov For example, 1H NMR studies can reveal conformational changes in the ribose moiety of ATP analogs upon binding to an enzyme. researchgate.net Furthermore, 31P NMR is highly sensitive to the chemical environment of the phosphate (B84403) groups and can be used to probe the binding and hydrolysis of ATP. nih.govresearchgate.net
The binding of a fluorescent ATP analog to a protein can be monitored by observing chemical shift perturbations in the NMR spectra of the protein or the ligand. nih.gov These changes can be used to map the binding site and to determine the dissociation constant of the ligand. nih.gov In addition, relaxation dispersion NMR experiments can provide insights into the kinetics and thermodynamics of conformational exchange processes that are often coupled to ligand binding and enzymatic catalysis. pnas.org
A study on an engineered lipocalin, FluA, which binds to fluorescein, used NMR to reveal the conformational changes and rigidification of the protein upon ligand binding. nih.govnih.gov This demonstrates the potential of NMR to study the structural and dynamic consequences of the interaction between a fluorescein-labeled molecule and a protein.
Broader Impact and Future Directions in Fluorescein Alkynylamino Atp Research
Advancements in Chemical Biology Methodologies Through Fluorescein (B123965) Alkynylamino-ATP
Fluorescein Alkynylamino-ATP has significantly advanced several chemical biology methodologies, primarily due to its dual functionality. The fluorescein moiety provides a means for direct visualization and quantification, while the alkynyl group allows for "click chemistry" reactions, enabling the specific and efficient labeling of biomolecules. xarxbio.com
One of the key applications of this compound is in the fluorescent labeling of DNA and RNA. americanchemicalsuppliers.com For instance, it serves as a substrate for terminal deoxynucleotidyl transferase (TdT), an enzyme that adds nucleotides to the 3'-terminus of DNA strands. tandfonline.com This enzymatic incorporation allows for the post-synthetic labeling of DNA sequencing primers, creating tools for automated DNA sequence analysis. tandfonline.com Research has shown that fluorescein-alkynylamino-NTPs are good substrates for TdT, although the efficiency of incorporation can vary depending on the specific nucleotide. tandfonline.com
The presence of the alkynyl group is particularly advantageous. It provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This allows researchers to attach a wide array of molecules, such as biotin (B1667282) for purification or other fluorophores for multiplexed imaging, to ATP-binding proteins or enzymes that have incorporated the modified nucleotide. xarxbio.com This versatility has made this compound a valuable reagent for developing novel assays and probes.
Contributions to Fundamental Understanding of Cellular Energy Metabolism and Signal Transduction Pathways
As a fluorescent analog of ATP, this compound is instrumental in studying cellular processes where ATP is a key player, such as energy metabolism and signal transduction. lookchem.com The ability to visualize and track the utilization of this ATP analog in real-time within cells provides insights into the spatial and temporal dynamics of these pathways. lookchem.comelifesciences.org
Cellular Energy Metabolism:
ATP is the primary energy currency of the cell, and its production and consumption are tightly regulated. elifesciences.org Fluorescent ATP analogs like this compound can be used to monitor changes in ATP levels and fluxes in response to various stimuli or metabolic perturbations. nih.govnih.gov While direct measurement of the ATP:ADP ratio is often achieved with genetically encoded biosensors, fluorescent ATP analogs contribute to our understanding by allowing researchers to track the activity of specific ATP-utilizing enzymes and transporters. nih.govnih.gov For example, by observing the incorporation of this compound, researchers can infer the activity of kinases and other ATP-dependent enzymes involved in metabolic pathways.
Signal Transduction Pathways:
Many signal transduction pathways rely on the phosphorylation of proteins by kinases, a process that consumes ATP. nih.gov this compound can be used to label and identify the substrates of specific kinases. scbt.com By incubating cells or cell lysates with the fluorescent ATP analog and then using click chemistry to attach an affinity tag, researchers can pull down and identify proteins that have been phosphorylated. This approach helps to elucidate the complex networks of kinase signaling that govern cellular responses to external stimuli. frontiersin.orgnih.gov
Development of Next-Generation Molecular Tools and Probes Based on this compound Scaffold
The unique chemical architecture of this compound makes it an excellent scaffold for the development of more sophisticated molecular tools and probes. researchgate.net The ability to modify the molecule at both the fluorescein and the alkynyl group provides a high degree of flexibility for designing probes with tailored properties. celtarys.com
Researchers are leveraging this scaffold to create next-generation tools for various applications:
Targeted Probes: By conjugating targeting ligands (e.g., small molecules, peptides, or antibodies) to the alkynyl group, probes can be designed to specifically report on ATP utilization at particular subcellular locations or by specific protein complexes.
Activatable Probes: The fluorescein moiety can be chemically modified to be initially non-fluorescent (caged) and only become fluorescent upon a specific enzymatic reaction or change in the cellular environment. This allows for the development of probes that report on specific enzymatic activities with high signal-to-noise ratios.
Multifunctional Probes: The scaffold can be used to build probes that combine multiple functionalities. For example, a probe could include a targeting moiety, a fluorescent reporter, and a photo-crosslinking group to trap and identify interacting proteins.
The development of these advanced tools will further enhance our ability to dissect complex biological processes with high precision. google.comgoogleapis.com
Interdisciplinary Research Avenues and Prospects in Biomedical Science
The applications of this compound and its derivatives extend across multiple scientific disciplines, fostering interdisciplinary research and opening new prospects in biomedical science.
Drug Discovery: This compound can be utilized in high-throughput screening assays to identify and characterize inhibitors of ATP-dependent enzymes, which are important targets for many diseases, including cancer and inflammation. lookchem.com By monitoring the incorporation of the fluorescent analog, researchers can quickly assess the potency and mechanism of action of potential drug candidates. celtarys.com
Diagnostics: The sensitivity and specificity of detection offered by this compound make it a candidate for the development of novel diagnostic assays. lookchem.com For example, it could be used in assays to detect the activity of specific enzymes in patient samples as biomarkers for disease.
Neuroscience: Neuronal activity is highly energy-demanding, relying heavily on ATP. Fluorescent ATP analogs can be used to study the metabolic dynamics of neurons and glia in response to synaptic activity, providing insights into brain function and neurodegenerative diseases. nih.gov
Plant Biology: Similar to animal cells, plant cells rely on ATP for a wide range of processes, from photosynthesis to growth and development. elifesciences.org Fluorescent ATP probes can be applied to study energy metabolism in plants, helping to understand how they respond to environmental stresses.
The continued development and application of tools based on the this compound scaffold will undoubtedly lead to new discoveries and advancements across the biomedical landscape.
Q & A
Q. How should Fluorescein Alkynylamino-ATP be stored and handled to maintain stability in laboratory settings?
this compound is light- and temperature-sensitive. Store lyophilized powder at -20°C in a desiccated environment , and avoid repeated freeze-thaw cycles. For working solutions, prepare aliquots in light-protected vials and use inert gas (e.g., argon) purging to minimize oxidative degradation . Confirm stability via HPLC or fluorescence intensity measurements after reconstitution.
Q. What is the recommended methodology for using this compound in ATPase activity assays?
Incubate the compound with ATPase enzymes in buffer systems mimicking physiological conditions (e.g., pH 7.4, 37°C). Monitor fluorescence changes (excitation: 494 nm, emission: 521 nm) to track ATP hydrolysis. Include controls:
Q. How can this compound be applied to assess intracellular ATP levels?
Load cells with the compound via electroporation or transporter-mediated uptake. Use fluorescence microscopy or flow cytometry to quantify intensity, correlating with ATP concentration. Calibrate using ATP-depleted (e.g., carbonyl cyanide m-chlorophenyl hydrazone-treated) and ATP-replete (e.g., glucose-supplemented) cells. Correct for autofluorescence and pH-dependent quenching .
Advanced Research Questions
Q. How can click chemistry be utilized to conjugate this compound to azide-functionalized biomolecules?
The alkynylamino linker enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions:
Q. What strategies mitigate fluorescence quenching when using this compound in live-cell imaging?
Quenching often arises from environmental factors (e.g., pH, redox state) or interactions with cellular components. Strategies include:
Q. How can discrepancies in fluorescence signals across cell types be resolved?
Variability may stem from differences in ATP transporter expression (e.g., SLC29 family) or intracellular ATPase activity. Perform:
- Transporter inhibition : Use dipyridamole to block nucleoside transporters.
- ATPase knockdown : siRNA targeting ATP-consuming enzymes (e.g., Na⁺/K⁺-ATPase).
- Calibration curves : Generate cell-type-specific standards using ATP concentration titrations .
Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?
- NMR : Validate alkynyl and fluorescein moieties (e.g., ¹H NMR peaks at δ 2.5–3.0 ppm for alkynyl protons).
- Mass Spectrometry (MS) : Confirm molecular weight (1030.71 g/mol) via ESI-TOF.
- HPLC : Assess purity (>95%) using a C18 column and gradient elution (5–95% acetonitrile in 0.1% TFA) .
Experimental Design & Data Analysis
Q. How to optimize this compound dosage to avoid cytotoxicity in animal models?
Conduct dose-response studies in vivo:
Q. What statistical approaches address variability in fluorescence-based ATP quantification?
Use normalization (e.g., cell count, protein content) and non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian data. For time-course studies, apply mixed-effects models to account for repeated measurements. Report coefficients of variation (CV) across technical replicates .
Troubleshooting
Q. Low fluorescence signal in DNA sequencing applications: Potential causes and solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
